molecular formula C23H17FN4O2 B5159513 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5159513
M. Wt: 400.4 g/mol
InChI Key: KSNAVDZFWHBSMF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyrido-pyrimidinone derivative characterized by a fused tricyclic core: pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one. Key structural features include:

  • Methyl group at position 2: Steric effects may influence conformational flexibility and target selectivity .

Synthetic routes for analogous compounds involve multicomponent reactions, cyclocondensation of aminopyrazoles with aldehydes/ketones, or nucleophilic substitutions under ultrasonic irradiation .

Properties

IUPAC Name

5-(4-fluorophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2/c1-14-21(15-3-5-16(24)6-4-15)22-25-13-19-20(28(22)26-14)11-12-27(23(19)29)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNAVDZFWHBSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for diverse pharmacological properties including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H16FN3OC_{20}H_{16}FN_3O, with a molecular weight of 333.36 g/mol. The structure features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, substituted with 4-fluorophenyl and 4-methoxyphenyl groups.

PropertyValue
Molecular FormulaC20H16FN3O
Molecular Weight333.36 g/mol
LogP4.1801
Polar Surface Area27.225 Ų
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain pathways involved in cellular proliferation and survival, particularly in cancer cells. The exact mechanism involves binding to these targets, leading to modulation of their activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds within this class have shown significant inhibition of various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Selective inhibition of kinases involved in cancer progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that derivatives similar to 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibited IC50 values in the low micromolar range against several cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes including:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis, making it a target for anticancer drugs.
  • Cyclooxygenase-2 (COX-2) : Associated with inflammation and cancer; selective inhibitors can reduce tumor growth.

Research indicates that derivatives from this class can selectively inhibit COX-2 with minimal effects on COX-1, which is crucial for reducing side effects .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent experimental study involving human breast cancer cell lines (MCF-7), the compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PI3Kδ by a related pyrazolo[1,5-a]pyrimidine derivative showed an IC50 value of 14 nM, indicating high selectivity over other class I PI3Ks. This selectivity suggests potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with modifications in substituents, core scaffolds, or biological activities. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives

Compound Name Core Structure Substituents (Positions) Biological Activity Key Reference
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one 3-(4-Fluorophenyl), 7-(4-methoxyphenyl), 2-methyl Not reported (structural analog data)
5-(3-Fluorophenyl)-2-hydroxyphenyl analog (4i) Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-Hydroxyphenyl), 5-(3-fluorophenyl) No significant antimicrobial activity
5-(4-Trifluoromethylphenyl) analog (4n) Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 5-[4-(Trifluoromethyl)phenyl] Enhanced lipophilicity, inactive in antimicrobial screens
3-(4-Methoxyphenyl)-5-phenyl analog (9j) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-Methoxyphenyl), 5-phenyl Moderate antiviral activity (TMV inhibition: 41–43%)
MK74 (5-Bis(trifluoromethyl)phenyl analog) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-Bis(trifluoromethyl)phenyl) Evaluated for anticancer activity (no data disclosed)
3-(4-Chlorophenyl)-2-methyl analog Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-Chlorophenyl), 2-methyl Research chemical (no activity data)

Impact of Substituents on Activity and Properties

  • Fluorine vs. Chlorine : Fluorine at the 4-position (target compound) improves metabolic stability compared to chlorine () but may reduce antimicrobial potency due to weaker halogen bonding .
  • Methoxy vs. Trifluoromethyl : The 4-methoxyphenyl group (target compound) enhances solubility compared to trifluoromethyl groups () but may limit membrane permeability .

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